molecular formula C13H15N3O3 B2982640 ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1174845-21-6

ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2982640
CAS No.: 1174845-21-6
M. Wt: 261.281
InChI Key: TUMKLRQTWRLQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by fused pyrazole and pyridine rings. Its structure includes a cyclopropyl group at position 3, a methyl group at position 2, and an ethyl carboxylate ester at position 4 (CAS: 1245807-76-4). The 6-oxo-6,7-dihydro moiety introduces partial saturation, influencing both conformational flexibility and intermolecular interactions. While it has been listed in commercial catalogs (e.g., CymitQuimica Ref: 10-F428297), production is currently discontinued .

Properties

IUPAC Name

ethyl 3-cyclopropyl-2-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(18)8-6-9(17)14-12-10(8)11(7-4-5-7)16(2)15-12/h6-7H,3-5H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMKLRQTWRLQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=NN(C(=C12)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines . One common method includes the reaction of cyclopropyl ketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring, followed by cyclization to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core, with the molecular formula C13H15N3O3C_{13}H_{15}N_3O_3 and a molar mass of approximately 261.28 g/mol. It includes a cyclopropyl group, a methyl group, and an ester functional group. This compound has applications in medicinal chemistry and potential biological activities.

Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. The carbonyl group (C=O) at position 6 is reactive and can participate in nucleophilic addition reactions. The ester group can undergo hydrolysis or transesterification under acidic or basic conditions. The cyclopropyl moiety may influence the compound's reactivity by introducing strain that can lead to ring-opening reactions under certain conditions.

Synthesis
Several synthetic routes have been developed for the preparation of this compound. A common method involves the condensation of pyrazole derivatives with cyclopropyl-containing reagents followed by esterification. The synthesis requires careful control of reaction conditions to achieve high yields and purity. For example, 3-amino pyrazole derivatives can be reacted with cyclopropanoyl derivatives in the presence of suitable catalysts or reagents to yield the desired product.

Potential Applications
this compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound in drug development for treating bacterial infections or other diseases influenced by its biological properties. Additionally, its unique structure may find utility in materials science or as a building block in organic synthesis.

Biological Interactions
Studies on the interactions of this compound with biological macromolecules are essential for understanding its mechanism of action. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in bacterial resistance mechanisms. Further research using techniques such as molecular docking and binding assays could elucidate these interactions and help optimize the compound for therapeutic use.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Properties Status
Target Compound 3-cyclopropyl, 2-methyl 1245807-76-4 289.31 g/mol Enhanced metabolic stability due to cyclopropyl; moderate steric hindrance Discontinued
Ethyl 1-isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-isopropyl 1354822-17-5 263.28 g/mol Bulkier substituent increases lipophilicity; potential for improved membrane permeability Active research
Ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate 2-ethyl, 3-methyl N/A 277.30 g/mol Linear alkyl chain may reduce ring puckering; higher solubility in nonpolar solvents Discontinued
Ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-benzyl, 3-cyclopropyl 1160246-17-2 337.37 g/mol Benzyl group introduces aromatic interactions; increased molecular weight affects pharmacokinetics Available via specialty suppliers
Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate No substituents N/A 221.20 g/mol Simplest analog; lower steric hindrance but reduced metabolic stability Discontinued

Conformational and Electronic Properties

  • Cyclopropyl Substituent: The cyclopropyl group in the target compound introduces ring strain and non-planar puckering, as defined by Cremer-Pople parameters . This may enhance binding specificity in biological targets by restricting rotational freedom.
  • Methyl vs.
  • Benzyl vs. Cyclopropyl : The benzyl group in CAS 1160246-17-2 enables π-π stacking interactions but increases hydrophobicity, which may limit aqueous solubility .

Key Research Findings

  • Patent Activity : Zhou et al. (2003) developed methods for synthesizing dihydro-pyrazolo-pyridones, providing a framework for derivatizing the target compound .
  • Biological Screening : Pinto et al. (2007) demonstrated that substituent modifications in pyrazolo-pyridines significantly impact anticoagulant efficacy, suggesting the target compound’s cyclopropyl group warrants further evaluation .

Biological Activity

Ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1174845-21-6) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15N3O3
  • Molar Mass : 261.28 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • Boiling Point : 383.7 °C (predicted)
  • pKa : -1.02 (predicted) .

Research indicates that compounds similar to ethyl 3-cyclopropyl-2-methyl-6-oxo have exhibited various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some pyrazole derivatives have shown potent inhibitory effects against enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both mammalian and parasitic cells. This inhibition can lead to suppressed cellular proliferation and viral replication .
  • Antitumor Activity : The compound has been linked to anti-tumor effects through its action on Class I PI3-kinase enzymes, which are involved in cell signaling pathways that regulate growth and metabolism. Inhibition of these pathways can lead to reduced tumor cell invasion and metastasis .

Antimicrobial Properties

Ethyl 3-cyclopropyl-2-methyl-6-oxo has demonstrated antimicrobial activity against various pathogens. Studies have shown that related pyrazole compounds exhibit significant antibacterial and antifungal properties, suggesting that this compound may also possess similar activities, although specific data on this compound is limited .

Cytotoxicity Studies

Recent cytotoxicity evaluations indicate that pyrazole derivatives can exhibit selective toxicity against cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations, suggesting potential for development as anticancer agents .

Case Studies

  • In Vitro Assays : A study evaluated the cytotoxic effects of several pyrazolo derivatives on human cancer cell lines including LoVo (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma). Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values as low as 45 nM, indicating strong potential for further development .
  • Antiviral Activity : Compounds structurally similar to ethyl 3-cyclopropyl-2-methyl-6-oxo have been tested for antiviral properties, particularly against viruses that exploit the DHODH pathway for replication. These studies highlight the potential use of such compounds in treating viral infections alongside their anticancer properties .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits antibacterial and antifungal properties
CytotoxicitySelective toxicity against cancer cell lines
Enzyme InhibitionInhibits DHODH and Class I PI3K enzymes
AntiviralPotential activity against viruses

Q & A

Basic: What are the optimal synthetic routes for preparing ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:
The compound can be synthesized via a multi-step condensation and cyclization strategy . Key steps include:

  • Condensation of pyrazole-4-carbaldehydes with β-ketoesters (e.g., ethyl acetoacetate) using piperidine as a base catalyst to form pyrazolo[3,4-b]pyridine intermediates .
  • Cyclopropane ring introduction via nucleophilic substitution or cycloaddition reactions. For example, cyclopropyl groups can be introduced using cyclopropane-carboxylic acid derivatives under acidic conditions .
  • Esterification of the carboxylate group using ethanol in the presence of a dehydrating agent (e.g., H₂SO₄).

Critical Parameters:

  • Reaction temperature (80–120°C) and solvent polarity (DMF or DCM) significantly impact yield .
  • Use HPLC monitoring to track intermediate formation and avoid side products like over-alkylated derivatives .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Multi-spectroscopic validation is essential:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, ester carbonyl at ~δ 165 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₃O₃ at m/z 261.1112) .
  • X-ray crystallography : Resolve puckering of the dihydropyridine ring using SHELX software to analyze bond lengths and angles .

Common Pitfalls:

  • Overlapping signals in NMR due to diastereomers (e.g., from cyclopropyl stereochemistry) require 2D-COSY or NOESY for resolution .

Advanced: How does the cyclopropyl group influence the compound’s stereochemical and electronic properties?

Methodological Answer:
The cyclopropyl ring introduces ring strain (~27 kcal/mol) and hyperconjugation effects , which:

  • Modulate electron density at the pyridine nitrogen, enhancing electrophilic substitution reactivity .
  • Restrict rotational freedom , as shown by X-ray data (torsion angles < 10° between cyclopropane and pyridine planes) .

Experimental Validation:

  • DFT calculations (B3LYP/6-31G*) to map electron distribution.
  • Cyclovoltammetry to measure redox potentials altered by cyclopropane’s electron-withdrawing effect .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from varied assay conditions or impurity profiles . Mitigation strategies include:

  • Standardize bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤ 0.1%) .
  • HPLC purity validation : Ensure >95% purity via reverse-phase C18 columns (ACN/H₂O gradient) .
  • Dose-response curves : Calculate EC₅₀ values in triplicate to confirm potency (e.g., anti-HIV activity at µM ranges) .

Case Study:
A reported EC₅₀ of 1.65 µM for anti-HIV activity was validated using crystallographic docking (PDB: 1REV) to confirm binding to viral protease active sites .

Advanced: What computational tools predict the pharmacokinetic behavior of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate GI absorption (high due to logP ~2.5) and BBB permeability (low, aligned with polar surface area >80 Ų) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., HIV protease) using AMBER or GROMACS .
  • Metabolic Stability : Predict CYP450 interactions (e.g., CYP3A4 inhibition risk) via StarDrop or MetaSite .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate ester derivatives .
  • Recrystallization : Ethanol/water (8:2) yields high-purity crystals (>97%) .
  • TLC Monitoring : Rf ~0.37 in EtOAc/hexane (1:1) .

Advanced: How to design derivatives for improved pharmacological activity?

Methodological Answer:

  • SAR Studies : Replace the ethyl ester with bulky tert-butyl groups to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the cyclopropyl group with spirocyclic rings (e.g., oxetane) to reduce toxicity .
  • Prodrug Strategies : Convert the ester to an amide for sustained release .

Validation:

  • In vivo pharmacokinetics in rodent models to compare AUC and half-life .

Advanced: What crystallographic methods resolve conformational ambiguities in the dihydropyridine ring?

Methodological Answer:

  • SHELXL Refinement : Use high-resolution (<1.0 Å) X-ray data to model puckering coordinates (amplitude ~0.3 Å, phase angle 120°) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds stabilizing the crystal lattice) .

Key Data:

  • Bond length N1–C7: 1.34 Å (indicative of partial double-bond character) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.